Enhanced Acidity vs. Phenylacetic Acid
2-Chloro-2-phenylacetic acid demonstrates significantly enhanced acidity relative to its parent compound, phenylacetic acid. The predicted pKa of 2.40±0.10 for 2-chloro-2-phenylacetic acid represents a decrease of approximately 1.9 pKa units compared to the experimentally determined pKa of 4.31 for phenylacetic acid [1]. This increased acidity is directly attributable to the electron-withdrawing inductive effect of the α-chloro substituent, which stabilizes the conjugate carboxylate anion.
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | pKa = 2.40±0.10 (predicted) |
| Comparator Or Baseline | Phenylacetic acid: pKa = 4.31 (experimental, H2O, 25°C) |
| Quantified Difference | ΔpKa ≈ -1.9 units (approximately 80-fold increase in Ka) |
| Conditions | Aqueous solution; predicted value for target vs. experimental for comparator |
Why This Matters
The 80-fold higher acidity directly impacts reactivity in nucleophilic substitution and esterification reactions, enabling milder reaction conditions and altered selectivity profiles compared to non-halogenated phenylacetic acid.
- [1] Wikipedia. Phenylacetic acid. Acidity (pKa) 4.31 (H2O). View Source
